2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride 2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20245625
InChI: InChI=1S/C8H7BrClNO.ClH/c9-7-2-1-5(10)3-6(7)8(12)4-11;/h1-3H,4,11H2;1H
SMILES:
Molecular Formula: C8H8BrCl2NO
Molecular Weight: 284.96 g/mol

2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride

CAS No.:

Cat. No.: VC20245625

Molecular Formula: C8H8BrCl2NO

Molecular Weight: 284.96 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride -

Specification

Molecular Formula C8H8BrCl2NO
Molecular Weight 284.96 g/mol
IUPAC Name 2-amino-1-(2-bromo-5-chlorophenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C8H7BrClNO.ClH/c9-7-2-1-5(10)3-6(7)8(12)4-11;/h1-3H,4,11H2;1H
Standard InChI Key FBONKJMSBMRONE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)CN)Br.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a phenyl ring with bromo (Br) and chloro (Cl) substituents at the 2- and 5-positions, respectively. The ethanone group at position 1 is functionalized with an amino group (-NH₂), which is protonated in the hydrochloride salt form. This configuration creates a polar molecule capable of hydrogen bonding and electrostatic interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₈BrCl₂NO
Molecular Weight284.96 g/mol
CAS NumberNot publicly disclosed
XLogP3 (Partition Coefficient)2.97 (predicted)
Topological Polar Surface Area17.07 Ų

The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in drug development. Computational models predict high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications .

Synthesis and Manufacturing

Multi-Step Synthesis Pathways

Industrial-scale production typically begins with 1-(2-bromo-5-chlorophenyl)ethanone (CAS 935-99-9), a precursor synthesized via Friedel-Crafts acylation of 2-bromo-5-chlorobenzene . Subsequent amination introduces the amino group through nucleophilic substitution or reductive amination.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1AlCl₃-catalyzed bromination of acetophenone71%
2Grignard reaction with methylmagnesium bromide85%
3Hydrochloric acid quench to form salt98%

A notable procedure involves treating 1-(2-bromo-5-chlorophenyl)ethanone with trimethylborate and borane-methyl sulfide complex in tetrahydrofuran, followed by hydrochloric acid quenching to yield the hydrochloride salt with a 98:2 enantiomeric ratio .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in water (0.0801 mg/mL) and organic solvents like ethyl acetate. Its stability under ambient conditions is compromised by photodegradation, necessitating storage in amber glass at -20°C.

Table 3: Experimental Solubility Data

SolventSolubility (mg/mL)Class
Water0.0801Slightly soluble
Ethyl Acetate0.268Soluble
Tetrahydrofuran>50Highly soluble

The log P o/w value of 2.97 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

HazardPrecautionary Measure
Skin contactWear nitrile gloves
InhalationUse fume hood
StorageStore desiccated at -20°C

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a key intermediate in synthesizing kinase inhibitors and antipsychotic agents. Its halogenated aromatic core is a common motif in drugs targeting G-protein-coupled receptors (GPCRs).

Materials Science

In polymer chemistry, the amino group enables covalent functionalization of carbon nanotubes, enhancing composite mechanical properties.

Comparison with Structural Analogs

Table 5: Analog Comparison

CompoundBioactivity Difference
2-Amino-5-chlorophenylpropanoneReduced CYP1A2 inhibition
2-Bromo-1-(4-chlorophenyl)ethanoneEnhanced antimicrobial potency

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